![molecular formula C8H10ClNO2 B3043753 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride CAS No. 914637-74-4](/img/structure/B3043753.png)
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride
Overview
Description
The compound “5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “tert-Butyl” group is a common substituent in organic chemistry, consisting of a central carbon atom bonded to three methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl compounds are often synthesized through reactions involving tert-butyl alcohol or tert-butyl chloride . For instance, tert-butyl chloride can be synthesized from tert-butanol through an SN1 reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and the tert-butyl group. The oxazole ring is aromatic and planar, while the tert-butyl group is non-planar and adds steric bulk .Chemical Reactions Analysis
Tert-butyl compounds are often used in nucleophilic substitution reactions . They can also undergo elimination reactions .Physical And Chemical Properties Analysis
Tert-butyl compounds are generally nonpolar and have low solubility in water . They are often volatile and flammable .Scientific Research Applications
Synthesis and Application in Fungicides
(Mao, Song, & Shi, 2012) detail the synthesis of a series of novel oxime compounds, including ones derived from tert-butyl ethanone, which showed moderate to good fungicidal activities. Notably, certain compounds demonstrated significant inhibition against fungi like Fusarium oxysporum.
Diastereoselective Synthesis in Organic Chemistry
(Suga, Fujieda, Hirotsu, & Ibata, 1994) explored the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates, a process relevant to the synthesis of biologically important chiral compounds. This synthesis involved tert-butyl oxazolines, demonstrating their utility in creating complex organic molecules.
Synthesis of Bicyclic Hemiaminal Structures
(Gundogdu, Şahin, & Kara, 2020) conducted a study on the synthesis of β-amino acids, where tert-butyl oxazolidinones were utilized. The research resulted in the formation of a unique fused oxazine-oxazole ring, contributing to advancements in organic synthesis methodologies.
Herbicidal Activities and Synthesis
(Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998) synthesized a series of 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which showed significant herbicidal activity against various weeds. The study highlights the potential of tert-butyl oxazolines in agricultural applications.
Synthesis of Heterocyclic Systems
(Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014) described the synthesis of heterocyclic systems involving 1,3-oxazole derivatives. Their work provides insights into the chemical versatility of compounds like 1,3-oxazole-4-carbonyl chloride in synthesizing complex molecular structures.
Synthesis of 5-(Chloromethyl)furan-2-carbonyl Chloride
(Dutta, Wu, & Mascal, 2015) discussed the production of acid chloride derivatives from 5-(chloromethyl) furfural using tert-butyl hypochlorite. This research is significant for the production of biofuels and polymers from biomass-derived materials.
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-8(2,3)6-5(7(9)11)10-4-12-6/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDSWPBSJUAOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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